molecular formula C17H20N4O3 B7037674 N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxamide

N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxamide

Cat. No.: B7037674
M. Wt: 328.4 g/mol
InChI Key: KFNQLZLKUJTQOI-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, an oxazole ring, and a methylpyridine moiety

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-4-5-15(18-10-12)19-17(23)13-3-2-7-21(11-13)16(22)9-14-6-8-24-20-14/h4-6,8,10,13H,2-3,7,9,11H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNQLZLKUJTQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCCN(C2)C(=O)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxamide typically involves multi-step organic synthesis. A common route includes:

    Formation of the Piperidine Core: Starting with a piperidine derivative, the carboxamide group is introduced through an acylation reaction using an appropriate acyl chloride or anhydride.

    Introduction of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-halo ketone and an amide.

    Attachment of the Methylpyridine Moiety: The final step involves coupling the 5-methylpyridin-2-yl group to the piperidine core, often through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohols or amines depending on the specific reduction pathway.

    Substitution: Various substituted piperidine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.

Medicine:

  • Potential applications in drug development, particularly as a scaffold for designing new pharmaceuticals.
  • Studied for its pharmacokinetic properties and biological activity.

Industry:

  • Could be used in the development of new materials with specific chemical properties.
  • Potential applications in the agrochemical industry as a precursor to active ingredients.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxazole and pyridine rings suggests potential interactions with nucleophilic sites in proteins or nucleic acids, influencing biochemical pathways.

Comparison with Similar Compounds

    N-(5-methylpyridin-2-yl)-1-[2-(1,2-thiazol-3-yl)acetyl]piperidine-3-carboxamide: Similar structure but with a thiazole ring instead of an oxazole.

    N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide: Similar structure but with a different substitution pattern on the piperidine ring.

Uniqueness:

  • The specific combination of the oxazole ring and the methylpyridine moiety in N-(5-methylpyridin-2-yl)-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxamide provides unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to its analogs.

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